

(5R)-Dinoprost Tromethamine: A Deep Dive into Receptor Binding Affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B142929

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(5R)-Dinoprost tromethamine, the tromethamine salt of the naturally occurring prostaglandin F2 α (PGF2 α), is a potent agonist of the prostaglandin F receptor (FP receptor).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) This technical guide provides a comprehensive overview of the receptor binding affinity of **(5R)-Dinoprost tromethamine**, detailing its interactions with various prostanoid receptors. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the pharmacological profile of this compound.

Executive Summary

(5R)-Dinoprost tromethamine is a selective agonist for the FP receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes.[\[5\]](#)[\[6\]](#) Its high affinity and selectivity for the FP receptor make it a valuable tool in both research and clinical settings. This guide summarizes the quantitative binding data, details the experimental protocols used to determine these affinities, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: Receptor Binding Affinity Profile

The binding affinity of **(5R)-Dinoprost tromethamine** (PGF2 α) has been evaluated against a panel of human prostanoid receptors. The following table summarizes the equilibrium dissociation constants (Ki) from various radioligand binding studies. Lower Ki values indicate higher binding affinity.

Receptor Subtype	Ligand	Ki (nM)	Species	Cell Line/Tissue	Reference
FP	PGF2 α	0.8 - 3.2	Human	Recombinant	--INVALID-LINK--
EP1	PGF2 α	100 - 320	Human	Recombinant	--INVALID-LINK--
EP2	PGF2 α	>1000	Human	Recombinant	--INVALID-LINK--
EP3	PGF2 α	32 - 100	Human	Recombinant	--INVALID-LINK--
EP4	PGF2 α	>1000	Human	Recombinant	--INVALID-LINK--
DP1	PGF2 α	>1000	Human	Recombinant	--INVALID-LINK--
DP2 (CRTH2)	PGF2 α	2.4	Human	HEK-hCRTH2	--INVALID-LINK--[7]
IP	PGF2 α	>1000	Human	Recombinant	--INVALID-LINK--
TP	PGF2 α	100 - 320	Human	Recombinant	--INVALID-LINK--

Note: Data is compiled from the IUPHAR/BPS Guide to PHARMACOLOGY and cited literature. Values can vary depending on the specific experimental conditions.

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinity is typically achieved through competitive radioligand binding assays. These assays are a gold standard for quantifying the interaction between a ligand and its receptor.[8]

Membrane Preparation

- Cell Culture and Harvesting: Human embryonic kidney (HEK293) cells stably expressing the prostanoid receptor of interest are cultured to a high density. The cells are then harvested by scraping or enzymatic dissociation.
- Homogenization: The harvested cells are washed with ice-cold phosphate-buffered saline (PBS) and then resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
- Centrifugation: The cell suspension is homogenized using a Dounce or Polytron homogenizer. The homogenate is then centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and intact cells.
- Ultracentrifugation: The resulting supernatant is subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the cell membranes.
- Resuspension and Storage: The membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., Bradford or BCA). The membrane preparations are then aliquoted and stored at -80°C until use.

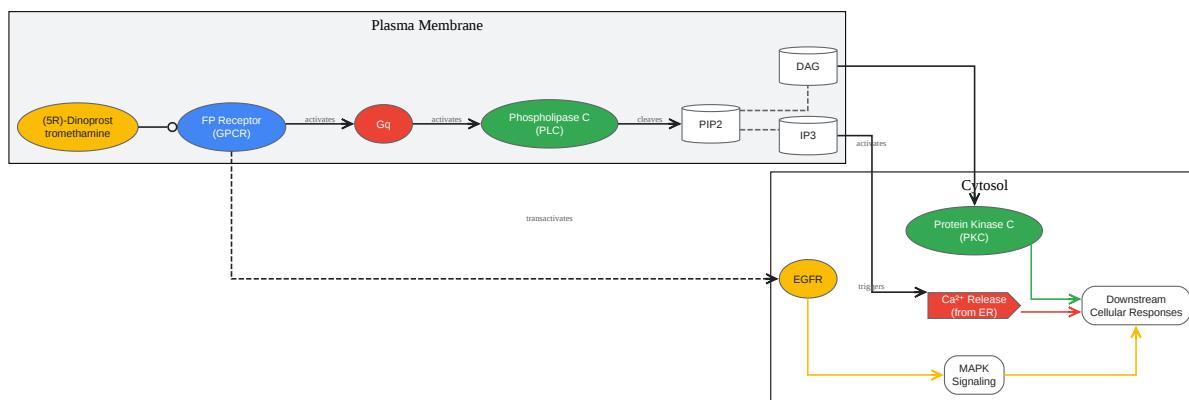
Competitive Binding Assay

- Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]-PGF₂ α), and varying concentrations of the unlabeled competitor ligand (**(5R)-Dinoprost tromethamine**).
- Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 30°C) for a predetermined time to allow the binding to reach equilibrium.
- Separation of Bound and Free Radioligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.

- **Washing:** The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
- **Quantification:** The radioactivity retained on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data are analyzed using non-linear regression to determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

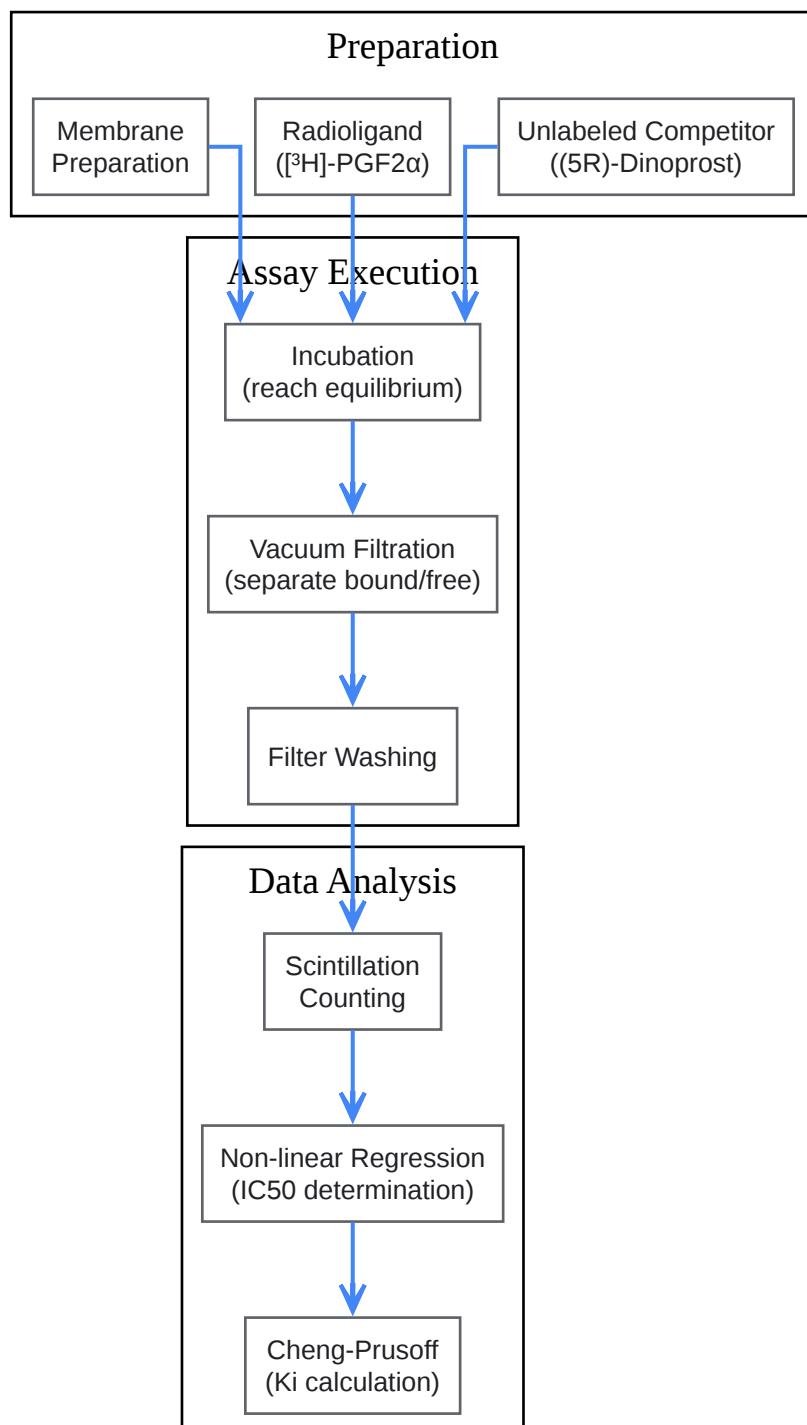
Signaling Pathways of the FP Receptor



[Click to download full resolution via product page](#)

Caption: FP Receptor Signaling Cascade.

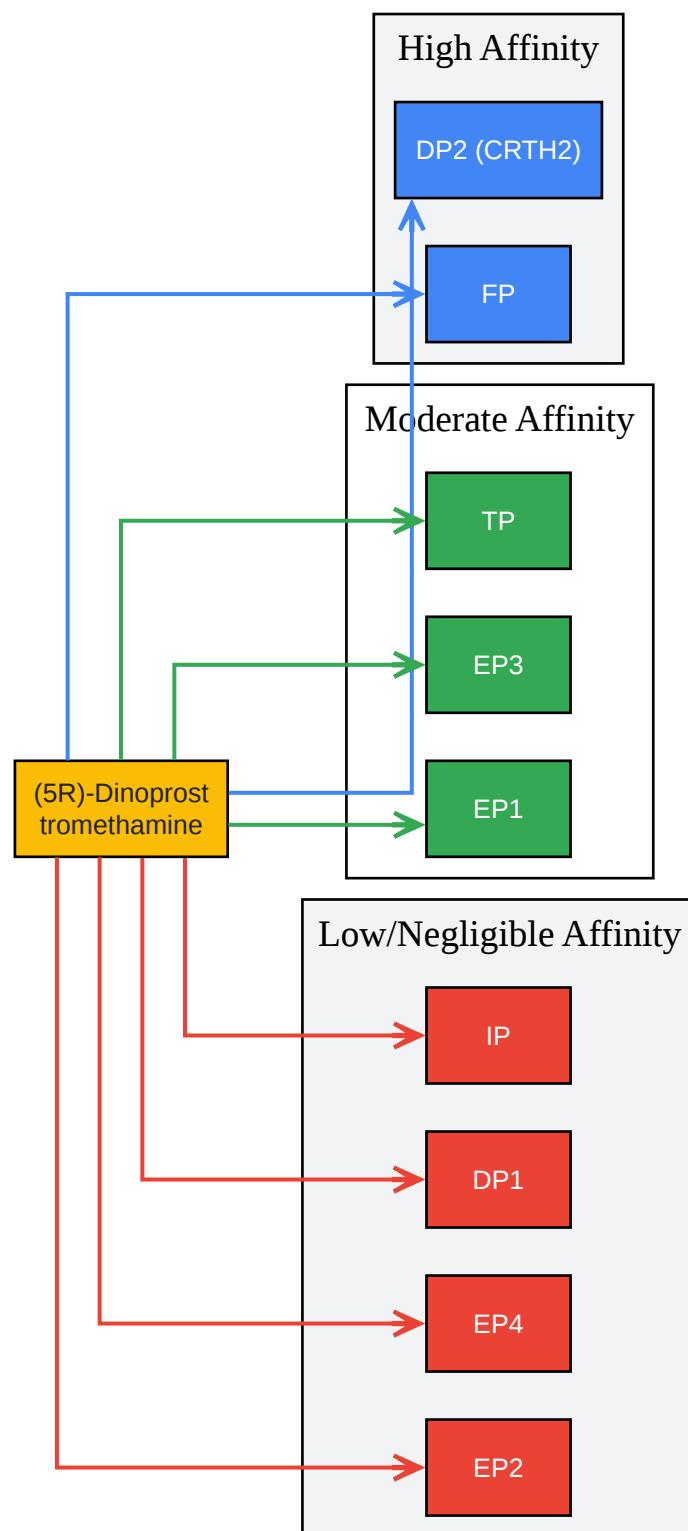
Experimental Workflow for Receptor Binding Assay



[Click to download full resolution via product page](#)

Caption: Radioligand Binding Assay Workflow.

Logical Relationship of Dinoprost Binding Affinity



[Click to download full resolution via product page](#)

Caption: Dinoprost Affinity Across Receptors.

Conclusion

This technical guide provides a detailed overview of the receptor binding affinity of **(5R)-Dinoprost tromethamine**. The data clearly demonstrates its high affinity and selectivity for the FP receptor, with significantly lower affinity for other prostanoid receptors. The provided experimental protocols offer a framework for conducting similar binding studies, and the diagrams illustrate the key molecular and procedural aspects. This information is critical for researchers and drug development professionals working with this important prostaglandin analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]
- 2. PGF_{2α} | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. PGF_{2α} | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 7. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(5R)-Dinoprost Tromethamine: A Deep Dive into Receptor Binding Affinity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b142929#5r-dinoprost-tromethamine-receptor-binding-affinity-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com